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Compound of Interest

Compound Name: GNE-235

Cat. No.: B15561355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two selective inhibitors of the second

bromodomain (BD2) of Polybromo-1 (PBRM1): GNE-235 and PB16. PBRM1 is a key

component of the PBAF chromatin remodeling complex and a subject of intense research in

oncology. This document summarizes their biochemical and cellular activities, presents detailed

experimental protocols, and visualizes the relevant biological pathways to aid in the selection

and application of these chemical probes.

At a Glance: GNE-235 vs. PB16
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Feature GNE-235 PB16

Target
Selective for the second

bromodomain (BD2) of PBRM1

Selective for the second

bromodomain (BD2) of PBRM1

Binding Affinity (KD to PBRM1-

BD2)
0.28 ± 0.02 µM (via ITC)[1][2] ~2 µM (via ITC)[3]

Biochemical Potency (IC50)
Not explicitly reported in

provided search results
0.26 µM (AlphaScreen)[3]

Selectivity
Does not bind to SMARCA2

and SMARCA4 bromodomains

Does not bind to SMARCA2

and SMARCA4

bromodomains[3]

Cellular Activity

Suggested for initial cellular

investigations of PBRM1-BD2

function.[4][5]

Demonstrates inhibition of

PBRM1-dependent prostate

cancer cell line (LNCaP) with

an IC50 of 9 µM.[3]

Negative Control GNE-234 (enantiomer)[4]
Not explicitly mentioned in

provided search results.

Biochemical Profile and Selectivity
Both GNE-235 and PB16 are potent and selective inhibitors of the second bromodomain of

PBRM1. GNE-235 exhibits a dissociation constant (KD) of 0.28 µM as determined by

Isothermal Titration Calorimetry (ITC).[1][2] PB16 shows a KD of approximately 2 µM by ITC

and an IC50 of 0.26 µM in an AlphaScreen assay.[3] A key feature of both compounds is their

high selectivity for PBRM1-BD2 over the bromodomains of other SWI/SNF family members like

SMARCA2 and SMARCA4.[3] This selectivity is crucial for dissecting the specific functions of

PBRM1 in cellular processes.

Cellular Activity
A notable difference between the two inhibitors lies in their reported cellular activity. PB16 has

been shown to be cell-active, inhibiting the growth of the PBRM1-dependent LNCaP prostate

cancer cell line with an IC50 of 9 µM.[3] The cellular activity of GNE-235 is an area for ongoing

investigation, with the original publication suggesting its use for initial cellular studies.[4][5] For
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researchers planning cellular assays, GNE-234 is available as a negative control for GNE-235,

as it is its enantiomer.[4]

Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below

are the generalized protocols for the key assays used to characterize GNE-235 and PB16,

based on the primary literature.

Isothermal Titration Calorimetry (ITC) for Binding
Affinity
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of

inhibitor binding to the PBRM1 bromodomain.

Methodology:

Protein and Ligand Preparation:

Recombinant PBRM1-BD2 protein is purified and dialyzed extensively against the ITC

buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

The inhibitor (GNE-235 or PB16) is dissolved in the same ITC buffer to ensure no buffer

mismatch. The final concentration of DMSO should be kept low and consistent between

the protein and ligand solutions.

ITC Experiment:

The sample cell is filled with the PBRM1-BD2 protein solution (typically 10-20 µM).

The injection syringe is filled with the inhibitor solution (typically 100-200 µM).

The experiment is performed on an automated microcalorimeter (e.g., a MicroCal Auto-

iTC200).

A series of small injections (e.g., 2 µL) of the inhibitor are titrated into the protein solution

at a constant temperature (e.g., 25 °C).
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The heat change upon each injection is measured.

Data Analysis:

The raw data is integrated to obtain the heat change per injection.

The resulting binding isotherm is fitted to a one-site binding model to determine the KD, n,

and ΔH.

AlphaScreen Assay for Biochemical Potency
Objective: To measure the in-vitro potency (IC50) of inhibitors in disrupting the interaction

between PBRM1-BD2 and an acetylated histone peptide.

Methodology:

Reagents:

His-tagged PBRM1-BD2 protein.

Biotinylated acetylated histone H4 peptide (e.g., H4K16ac).

Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

Assay Procedure:

The inhibitor is serially diluted in assay buffer containing a low percentage of DMSO.

His-tagged PBRM1-BD2 and the biotinylated histone peptide are added to the wells of a

384-well plate.

The inhibitor dilutions are then added to the wells.

After a short incubation period (e.g., 15 minutes at room temperature), a mixture of Donor

and Acceptor beads is added.
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The plate is incubated in the dark for a specified time (e.g., 1 hour at room temperature) to

allow the bead proximity signal to develop.

Data Acquisition and Analysis:

The AlphaScreen signal is read on an appropriate plate reader (e.g., an EnVision reader).

The IC50 values are calculated by fitting the data to a four-parameter dose-response

curve.

Cell Growth Inhibition Assay (MTT Assay)
Objective: To determine the effect of the inhibitors on the proliferation of cancer cell lines.

Methodology:

Cell Culture:

LNCaP cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10%

FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere

overnight.

The inhibitors are serially diluted in culture medium and added to the cells. A vehicle

control (e.g., DMSO) is also included.

The cells are incubated with the compounds for a specified period (e.g., 72 hours).

MTT Assay:

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well and the plate is incubated for a further

3-4 hours.
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The formazan crystals formed by viable cells are dissolved by adding a solubilization

solution (e.g., a solution of 10% SDS in 0.01 M HCl).

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control

cells.

The IC50 values are determined by plotting the percentage of inhibition against the

inhibitor concentration and fitting the data to a dose-response curve.

PBRM1 Signaling and Experimental Workflow
PBRM1 is a subunit of the PBAF (Polybromo- and BRG1-associated factors) complex, a

member of the SWI/SNF family of ATP-dependent chromatin remodelers. These complexes

play a crucial role in regulating gene expression by altering the structure of chromatin, thereby

controlling the accessibility of DNA to transcription factors.

The workflow for identifying and characterizing PBRM1 inhibitors like GNE-235 and PB16

typically involves a series of in-vitro and cell-based assays.
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PBRM1 in Chromatin Remodeling
Inhibitor Discovery Workflow
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PBRM1's role in chromatin remodeling and the inhibitor discovery workflow.

The diagram illustrates that PBRM1, as part of the PBAF complex, recognizes acetylated

histone tails, leading to chromatin remodeling and subsequent gene transcription. The workflow

for discovering inhibitors like GNE-235 and PB16 starts with high-throughput screening,

followed by validation of hits through biochemical assays to determine binding affinity and

selectivity, and finally, evaluation in cellular assays to assess their biological effects.
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This guide provides a foundational understanding of GNE-235 and PB16. For further details,

researchers are encouraged to consult the primary literature cited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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